molecular formula C9H10Cl2O2S B11471654 [(2,3-Dichloropropyl)sulfonyl]benzene CAS No. 13630-97-2

[(2,3-Dichloropropyl)sulfonyl]benzene

Cat. No.: B11471654
CAS No.: 13630-97-2
M. Wt: 253.14 g/mol
InChI Key: PVXUWQGYYQEFPK-UHFFFAOYSA-N
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Description

[(2,3-Dichloropropyl)sulfonyl]benzene (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13630-97-2

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

2,3-dichloropropylsulfonylbenzene

InChI

InChI=1S/C9H10Cl2O2S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

PVXUWQGYYQEFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CCl)Cl

Origin of Product

United States

Chemical Transformations and Mechanistic Investigations of 2,3 Dichloropropyl Sulfonyl Benzene Derivatives

Reactivity Profiles of the Sulfone Moiety

The phenylsulfonyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. wikipedia.org This influence is manifested in its ability to activate the molecule for certain additions, its role as a leaving group in specific olefination reactions, and its capacity to stabilize adjacent carbanions, making them useful intermediates in organic synthesis. siue.edu

Electron-Withdrawing Effects and Activation in Michael Additions

The sulfonyl group (SO₂) exerts a strong electron-withdrawing effect, which can activate adjacent unsaturated systems for Michael (conjugate) additions. nih.govnih.gov While [(2,3-dichloropropyl)sulfonyl]benzene itself is not a Michael acceptor, it can be readily converted into one. Base-induced elimination of HCl from the dichloropropyl chain can generate unsaturated intermediates, such as phenyl vinyl sulfone or allyl phenyl sulfone. organic-chemistry.orgnih.gov

These vinyl sulfones are potent Michael acceptors, readily reacting with a wide range of nucleophiles. nih.govrsc.org The strong electron-withdrawing nature of the phenylsulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles like thiols, amines, and enolates. nih.gov Studies have shown that vinyl sulfones are highly reactive and selective Michael acceptors, often reacting more rapidly than analogous acrylates. rsc.org This reactivity makes them valuable intermediates in the synthesis of complex molecules. nih.gov

Table 1: Comparison of Michael Acceptor Reactivity

Michael Acceptor Relative Reactivity with Thiols Selectivity vs. Acrylates
Vinyl Sulfone High High
Acrylate Moderate Low

Role as a Leaving Group in Olefination Reactions (e.g., Julia-Lythgoe)

The phenylsulfonyl group is the cornerstone of the Julia-Lythgoe olefination, a classical method for synthesizing alkenes from sulfones and carbonyl compounds. wikipedia.org In this reaction, a carbanion is generated alpha to the sulfonyl group, which then adds to an aldehyde or ketone. preprints.org The resulting β-alkoxy sulfone is typically acylated and then subjected to reductive elimination, often using sodium amalgam or samarium(II) iodide, to form the alkene. wikipedia.orgwikipedia.org During the reductive elimination step, the sulfonyl group functions as an excellent leaving group, ultimately being removed from the molecule. wikipedia.org

The high E-selectivity of the classical Julia-Lythgoe olefination is a key feature, driven by the mechanism of the reductive elimination step. mdpi.com While the original procedure is a multi-step process, modifications like the Julia-Kocienski olefination have been developed, where heteroaryl sulfones are used to facilitate a spontaneous elimination sequence, avoiding the need for a separate reduction step. preprints.orgmdpi.comorganic-chemistry.org

Stabilization of Adjacent Carbanions for Synthetic Utility

The sulfonyl group is highly effective at stabilizing a negative charge on an adjacent carbon atom (an α-sulfonyl carbanion). siue.eduuclouvain.be This stabilization arises from the strong inductive effect of the sulfonyl group and the delocalization of the negative charge onto the electronegative oxygen atoms. siue.eduacs.org The acidity of protons alpha to a sulfone is significantly increased, allowing for their easy removal by a suitable base to form a stabilized carbanion. uclouvain.be

These α-sulfonyl carbanions are versatile nucleophilic intermediates in organic synthesis. wikipedia.orgnih.gov They can participate in a wide array of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to form new substituted sulfones.

Aldol-type additions: Addition to aldehydes and ketones, which is the first step of the Julia olefination. wikipedia.org

Michael additions: Conjugate addition to α,β-unsaturated systems. uclouvain.be

The stability and reactivity of these carbanions make sulfones like this compound valuable precursors for generating synthetically useful intermediates. siue.edunih.gov

Reactivity of the Halogenated Alkyl Chain

The 2,3-dichloropropyl unit of the molecule provides reactive sites for nucleophilic substitution and is prone to elimination reactions under basic conditions.

Nucleophilic Substitution Reactions at the Dichloropropyl Unit

The carbon atoms bonded to the chlorine atoms in the dichloropropyl chain are electrophilic and can undergo nucleophilic substitution reactions. Although aryl halides are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the chlorine atoms in the alkyl chain of this compound are more susceptible to substitution. libretexts.orglibretexts.org

The reaction proceeds via a standard S(_N)2 mechanism where a nucleophile attacks one of the chlorine-bearing carbons, displacing the chloride ion. The specific site of attack (C2 or C3) and the reaction's facility can be influenced by steric factors and the nature of the attacking nucleophile. Strong nucleophiles can replace one or both chlorine atoms, leading to a variety of functionalized sulfone derivatives.

Elimination Reactions Leading to Unsaturated Sulfone Intermediates (e.g., Vinyl Sulfones)

The presence of protons on the carbons adjacent to the chlorine atoms makes the dichloropropyl chain susceptible to base-induced elimination reactions (dehydrohalogenation). Treatment of this compound with a base can lead to the formation of unsaturated sulfones. organic-chemistry.org

Depending on the reaction conditions and the specific base used, different unsaturated products can be formed. For instance, elimination of one equivalent of HCl can produce either 2-chloro-allyl phenyl sulfone or 3-chloro-propenyl phenyl sulfone. Further elimination can lead to the formation of phenyl allenyl sulfone or propargyl phenyl sulfone. A common and synthetically useful transformation is the conversion to phenyl vinyl sulfone, which can be achieved through various multi-step procedures starting from related halogenated precursors. orgsyn.orgchemicalbook.comgoogle.com These resulting vinyl and allyl sulfones are valuable synthetic intermediates, particularly as activated Michael acceptors and dienophiles in cycloaddition reactions. nih.govorganic-chemistry.org

Table 2: Potential Elimination Products from this compound

Reactant Conditions Major Product(s)
This compound Base (1 eq.) 2-Chloro-allyl phenyl sulfone / 3-Chloro-propenyl phenyl sulfone
This compound Strong Base (excess) Phenyl allenyl sulfone / Phenyl propargyl sulfone

Mechanistic Pathways of Key Reactions Involving this compound

The chemical behavior of this compound is governed by the interplay between the phenylsulfonyl group and the dichlorinated alkyl chain. Understanding the mechanistic pathways of its formation and subsequent transformations is crucial for harnessing its synthetic potential. These pathways often involve highly reactive intermediates such as radicals and are frequently mediated by light or transition metals.

Radical Mechanism Elucidation in Halogenated Sulfone Synthesis

The synthesis of halogenated sulfones like this compound can be envisioned through radical-mediated pathways. These mechanisms typically involve three key stages: initiation, propagation, and termination. The formation of the carbon-sulfur bond and the introduction of halogen atoms can occur via the addition of sulfonyl radicals to unsaturated precursors.

A plausible synthetic route involves the radical addition of a benzenesulfonyl radical (PhSO₂•) to an appropriate chlorinated three-carbon alkene, such as allyl chloride (3-chloropropene). The benzenesulfonyl radical can be generated from precursors like benzenesulfonyl chloride or benzenesulfinic acid in the presence of a radical initiator.

Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or through photolysis to generate initial radicals. These radicals then abstract a hydrogen or halogen atom from a precursor to form the key benzenesulfonyl radical.

Propagation:

The benzenesulfonyl radical adds to the double bond of the alkene (e.g., allyl chloride). This addition can theoretically occur at either carbon of the double bond, but addition to the terminal carbon is generally favored, leading to a more stable secondary radical intermediate.

This new carbon-centered radical can then react with a halogen source to complete the dichlorination. For instance, if the starting alkene is propene, a subsequent radical allylic halogenation step would be required. libretexts.org In this process, a halogen radical (X•) abstracts an allylic hydrogen, creating a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a halogen molecule (e.g., Cl₂) to form the halogenated product and a new halogen radical, continuing the chain reaction. libretexts.org

Termination: The reaction concludes when two radical species combine, ending the chain process.

The stability of the radical intermediates plays a significant role in determining the reaction's regioselectivity. illinois.edu The presence of the electron-withdrawing sulfonyl group influences the reactivity of the adjacent radical centers.

Initiator/ConditionPrecursorsRadical GeneratedTypical Reaction
AIBN, heatBenzenesulfonyl halide, AlkeneBenzenesulfonyl radical, Alkyl radicalRadical addition/sulfonylation
Benzoyl Peroxide, heatBenzenesulfinic acid, AlkeneBenzenesulfonyl radicalHydrosulfonylation
UV Light (λ ≈ 350 nm)N-Bromosuccinimide (NBS)Bromine radicalAllylic Bromination
High TemperatureDichlorine (Cl₂) (low conc.)Chlorine radicalAllylic Chlorination

Photoinduced Electron Transfer Processes in Sulfone Transformations

Photoinduced electron transfer (PET) represents a powerful, modern approach for initiating transformations in sulfone-containing molecules under mild conditions. mdpi.com This process utilizes a photosensitizer (photocatalyst) that, upon absorbing light, can either donate or accept an electron from the sulfone substrate, generating a highly reactive radical ion. qub.ac.uk

In a typical photocatalytic cycle involving a sulfone like this compound, the mechanism proceeds as follows:

Excitation: A photosensitizer (PS) absorbs visible light, promoting it to an excited state (PS*).

Single-Electron Transfer (SET): The excited photosensitizer engages in a single-electron transfer with the sulfone. In a reductive quenching cycle, PS* donates an electron to the sulfone, forming a sulfone radical anion and the oxidized photosensitizer (PS•⁺). Conversely, in an oxidative quenching cycle, PS* accepts an electron from an electron donor, and the resulting reduced photosensitizer (PS•⁻) then donates an electron to the sulfone.

Fragmentation: The generated sulfone radical anion can be unstable and may fragment. A common fragmentation pathway is the cleavage of the carbon-sulfur bond, leading to the formation of a benzenesulfinate (B1229208) anion (PhSO₂⁻) and a (2,3-dichloropropyl) radical. This generation of alkyl radicals from stable alkylsulfone precursors is a key feature of this methodology. nih.gov

Subsequent Reaction: The newly formed alkyl radical can participate in various synthetic transformations, such as addition to alkenes or C-H functionalization.

Catalyst Regeneration: The photocatalyst returns to its ground state by completing the electron transfer process with a sacrificial electron donor or acceptor, allowing the cycle to repeat.

This PET mechanism enables the activation of the otherwise stable C-S bond in sulfones, providing access to alkyl radicals that are valuable intermediates in organic synthesis. nih.gov

PhotosensitizerTypeExcitation λ (nm)Redox Potential E₁/₂ [V vs SCE]Common Applications in Sulfone Chemistry
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆Iridium Complex~455 (Blue)+1.21 (Ir³⁺/Ir⁴⁺)Generation of aryl/alkyl radicals for C-C coupling. beilstein-journals.org
Eosin (B541160) YOrganic Dye~520 (Green)+0.79 (Eosin Y•⁺/Eosin Y)Cross-coupling of sulfinate salts. rsc.org
2,4,6-TriphenylpyryliumPyrylium Salt~405 (Violet)+1.5 to +2.0Oxidative PET for C-H functionalization.
9-Mesityl-10-methylacridiniumAcridinium Salt~430 (Blue)+2.06 (Acr⁺*/Acr•)Generation of radical cations from electron-rich substrates. mdpi.com

Catalytic Cycle Analysis in Metal-Mediated Sulfone Chemistry

Transition metal catalysis offers a versatile platform for the functionalization of sulfones, where the sulfonyl group often serves as a leaving group in cross-coupling reactions. researchgate.net For a substrate like this compound, the C(sp³)-SO₂Ph bond can be activated by a low-valent metal catalyst (e.g., Palladium(0) or Nickel(0)), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

A representative catalytic cycle for a metal-mediated desulfonylative cross-coupling reaction, such as a Suzuki-type coupling, can be outlined as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of the C-S bond of the alkyl sulfone to a low-valent metal center, typically M(0) (where M = Pd or Ni). This step involves the cleavage of the C-S bond and forms a new organometallic intermediate, an alkyl-metal(II)-sulfonyl complex, [R-M(II)-SO₂Ph]. This is often the rate-determining step of the cycle.

Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent, R'-B(OR)₂, in Suzuki coupling, or an organozinc reagent in Negishi coupling) transfers its organic group to the metal center. organic-chemistry.org This step requires a base to activate the organoboron species and results in a new diorganometal(II) complex, [R-M(II)-R'], while displacing the sulfonyl group as a sulfinate salt.

Reductive Elimination: The final step is the reductive elimination from the diorganometal(II) complex. The two organic fragments (R and R') couple to form the new C-C bond (R-R'), and the metal center is reduced back to its initial M(0) oxidation state, thereby regenerating the active catalyst to re-enter the cycle.

This type of catalytic cycle transforms the sulfone from a stable functional group into a versatile electrophilic partner for constructing complex molecular architectures.

Catalyst SystemCoupling TypeCoupling PartnersBond Formed
Pd(dba)₂ / XPhosNegishiOrganozinc reagentsC(sp³)-C(sp²)
NiCl₂(dppp)KumadaGrignard reagentsC(sp³)-C(sp²)
Pd(OAc)₂ / SPhosSuzuki-MiyauraOrganoboron reagentsC(sp³)-C(sp²)
{RhCl(C₂H₄)₂}₂Mizoroki-HeckAlkenesC(sp³)-C(sp²)

Computational and Theoretical Studies on Aryl Halogenated Sulfones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aryl halogenated sulfones. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the reactivity of these compounds. mdpi.com

A detailed conformational analysis of sulfone molecules can be carried out using quantum chemical approaches to identify all stable conformers, their energies, and structural parameters. researchgate.net The analysis of potential energy surfaces reveals different stable conformations corresponding to local minima. researchgate.net For instance, in a related compound, ethyl methyl sulfone, three minima were identified with specific dihedral angles, indicating the presence of different stable conformers. researchgate.net This type of analysis is crucial for understanding how the spatial arrangement of the dichloropropyl group relative to the phenylsulfonyl moiety in [(2,3-Dichloropropyl)sulfonyl]benzene influences its properties.

Key electronic descriptors obtained from these calculations help in predicting reactivity. ucsb.edu The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. ucsb.edu A molecule's reactivity is related to these frontier orbitals; for example, molecules with high-energy HOMO tend to be good nucleophiles, while those with low-energy LUMO are good electrophiles. ucsb.edu For aryl halogenated sulfones, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance for Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. ucsb.edu
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. ucsb.edu
Electron Density Distribution The spatial distribution of electrons within the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Mulliken Atomic Charges Calculated partial charges on individual atoms.Helps to identify charged sites and predict electrostatic interactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Mechanistic Probes through Computational Modeling of Reaction Pathways

For example, first-principle calculation methods based on quantum mechanics can be used to predict the spontaneity of polymerization reactions involving sulfone monomers. mdpi.com In the synthesis of sulfonated poly(arylene ether sulfone), DFT calculations have been used to investigate the Gibbs free energy of reaction steps, showing how the identity of the halogen atom (chlorine vs. fluorine) affects the reaction's spontaneity. mdpi.com

Similarly, computational studies can be used to model the reaction pathways for the synthesis of alkyl aryl sulfones. One proposed mechanism for the formation of these compounds involves the creation of an arylsulfinate anion intermediate, followed by a Michael addition with an electron-deficient alkene. nih.govnih.gov Computational modeling of this pathway for this compound could validate the proposed mechanism and identify key energetic barriers.

These theoretical investigations are not only crucial for understanding fundamental reaction chemistry but also for optimizing synthetic routes to achieve higher yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis for Structural Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. For aryl sulfones, QSAR models have been developed to understand their activity as, for example, inhibitors of HIV reverse transcriptase.

These models are built using a set of molecules with known biological activities and a variety of calculated molecular descriptors. researchgate.net These descriptors can be categorized as 0D, 1D, 2D, or 3D, and they quantify various aspects of the molecular structure, such as size, shape, and electronic properties. ucsb.edu

Stepwise multiple linear regression analysis is often used to derive the QSAR models, which are then validated to ensure their statistical significance and predictive power. researchgate.net The resulting QSAR model highlights which descriptors are most important for the observed biological activity. For instance, a QSAR study on indoyl aryl sulfones indicated that descriptors like the number of internal hydrogen bonds, the electrotopological state of certain atoms, and the minimum atomic state energy for a carbon atom play a significant role in enzyme binding.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aryl Sulfones

Descriptor TypeExample DescriptorDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule. ucsb.edu
Number of Rotatable Bonds (nRotb)The number of bonds that allow free rotation around them.
Topological Wiener IndexA distance-based descriptor that reflects molecular branching.
Kier & Hall Shape IndicesDescribe the shape of the molecule based on its topology.
Electronic MDEO-11A molecular descriptor that encodes information about the electronic environment of oxygen atoms. researchgate.net
SaaNHA descriptor related to the electrotopological state of amino and imino nitrogen atoms. researchgate.net
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the frontier molecular orbitals. ucsb.edu
PolarizabilityThe ease with which the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu

This type of analysis can guide the design of more potent analogs of this compound by suggesting structural modifications that are likely to enhance its desired biological activity.

In Silico Design and Ligand Binding Affinity Studies for Aryl Sulfone Scaffolds

In silico methods are extensively used in the design and discovery of new drugs based on aryl sulfone scaffolds. societyforscience.orgresearchgate.net These computational techniques allow for the rapid screening of large virtual libraries of compounds and the prediction of their binding affinity to a biological target, such as an enzyme or a receptor. societyforscience.orgemerginginvestigators.org

Molecular docking is a key technique in this process. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. societyforscience.orgnih.gov For aryl sulfone derivatives, docking studies have been used to design potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) by exploring their binding to the HIV-1 reverse transcriptase enzyme. societyforscience.orgemerginginvestigators.org

The design process often starts with a known active scaffold, such as indolyl aryl sulfone, which is then modified with various functional groups to improve its binding affinity and other properties. researchgate.netemerginginvestigators.org Computational tools can predict how these modifications will affect the interaction with the target protein. societyforscience.org

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the key interactions that maintain the bound state. For example, an MD simulation of an arylsulfonamide derivative in the active site of telomerase revealed the key amino acid residues involved in binding. nih.gov

These in silico studies are invaluable for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process and reducing costs.

Environmental Considerations: Fate and Remediation of Halogenated Organic Compounds Analogous to 2,3 Dichloropropyl Sulfonyl Benzene

Biodegradation Processes for Chlorinated Hydrocarbons

Microbial degradation is a key process in the natural attenuation and engineered remediation of chlorinated hydrocarbons. tandfonline.com These processes can be broadly categorized into aerobic and anaerobic pathways, each involving distinct microbial metabolisms and enzymatic reactions.

Under aerobic conditions, where oxygen is present, microorganisms can utilize chlorinated hydrocarbons as a source of carbon and energy. eurochlor.org This often involves co-metabolism, where enzymes produced to degrade a primary substrate fortuitously act on the chlorinated compound. eurochlor.org For instance, methanotrophs, which utilize methane (B114726), can degrade a variety of chlorinated hydrocarbons through the action of methane monooxygenase. asianpubs.org

In anaerobic environments, which lack oxygen, reductive dehalogenation is a primary degradation pathway. epa.govdiva-portal.org In this process, the chlorinated hydrocarbon serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. epa.govepa.gov This can lead to the complete detoxification of highly chlorinated compounds like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE) to non-toxic ethene. diva-portal.orgresearchgate.net Some microorganisms can use this process, termed "dehalorespiration," to support their growth. eurochlor.orgresearchgate.net

The effectiveness of biodegradation depends on various factors, including the specific chlorinated compound, the presence of suitable microbial populations, and environmental conditions such as redox potential and the availability of electron donors. eurochlor.orgdiva-portal.org

Table 1: Overview of Microbial Processes for Chlorinated Hydrocarbon Biodegradation

Process Description Key Microorganisms/Enzymes Typical Substrates
Aerobic Co-metabolism Fortuitous degradation of chlorinated compounds by enzymes produced for other substrates. eurochlor.org Methane monooxygenases (in methanotrophs), Toluene dioxygenases. asianpubs.org Trichloroethylene (TCE), Dichloroethenes (DCEs), Vinyl Chloride (VC).
Anaerobic Reductive Dehalogenation (Dehalorespiration) Use of chlorinated compounds as electron acceptors for energy production. epa.govresearchgate.net Dehalococcoides species. researchgate.net Perchloroethylene (PCE), TCE, Polychlorinated Biphenyls (PCBs). researchgate.netnih.gov
Hydrolytic Dehalogenation Enzymatic cleavage of carbon-halogen bonds with the incorporation of a hydroxyl group from water. Haloalkane dehalogenases. researchgate.net Dichloromethane, 1,2-dichloroethane.

Photodegradation Mechanisms of Halogenated Aromatic Pollutants

Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of halogenated aromatic pollutants in the environment, particularly in aquatic systems and the atmosphere. This process is initiated by the absorption of solar radiation.

Direct photolysis occurs when a pollutant molecule directly absorbs light energy, leading to the cleavage of chemical bonds, most notably the carbon-halogen bond. The energy required for this process is typically in the ultraviolet (UV) range of the solar spectrum.

Indirect photolysis involves the absorption of light by other substances in the environment, known as photosensitizers, which then transfer energy to the pollutant or generate reactive oxygen species (ROS) that subsequently react with the pollutant. mdpi.com Key ROS involved in the photodegradation of halogenated aromatic compounds include the hydroxyl radical (•OH), singlet oxygen, and superoxide (B77818) radicals. mdpi.comnih.gov These highly reactive species can initiate a cascade of oxidation reactions, leading to the breakdown of the aromatic ring and eventual mineralization of the pollutant.

The rate and extent of photodegradation are influenced by factors such as the chemical structure of the pollutant, the intensity of solar radiation, the presence of photosensitizers (like dissolved organic matter), and the chemical composition of the environmental matrix. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). rsc.orgnih.gov These processes are particularly effective for treating water contaminated with halogenated organic compounds that are resistant to conventional treatment methods. researchgate.net

Hydroxyl radical-based AOPs can be generated through various methods, including the combination of ozone and UV light, or hydrogen peroxide and UV light (UV/H₂O₂). rsc.orgresearchgate.net The hydroxyl radical has a very high oxidation potential and reacts rapidly with a wide range of organic molecules by abstracting hydrogen atoms, adding to double bonds, or transferring electrons. nih.govacs.org This initiates a series of oxidative reactions that can lead to the complete mineralization of the parent compound into carbon dioxide, water, and inorganic halides. rsc.org

More recently, sulfate (B86663) radical-based AOPs have gained attention as a promising alternative. bohrium.com The sulfate radical (SO₄•⁻) can be generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or transition metals. bohrium.com Sulfate radicals also possess a high oxidation potential and can effectively degrade a broad spectrum of organic contaminants, including halogenated compounds. nih.govacs.org One advantage of sulfate radical-based AOPs is their effectiveness over a wider pH range compared to some hydroxyl radical-based systems. bohrium.com

Table 2: Comparison of Major Advanced Oxidation Processes

AOP Type Primary Oxidant Generation Method Advantages Considerations
UV/H₂O₂ Hydroxyl Radical (•OH) Photolysis of hydrogen peroxide. No sludge production; effective for a wide range of contaminants. rsc.org Requires UV-transparent water; H₂O₂ can be scavenged.
Ozonation (O₃) Ozone, Hydroxyl Radical (•OH) Electrical discharge in oxygen. Strong disinfectant; can generate •OH under certain conditions. Potential for bromate (B103136) formation in bromide-containing waters.
Sulfate Radical-Based (e.g., UV/Persulfate) Sulfate Radical (SO₄•⁻) Activation of persulfate or peroxymonosulfate. bohrium.com High oxidation potential; effective over a broad pH range; longer radical half-life. bohrium.comnih.gov Can form halogenated disinfection byproducts in the presence of halides. researchgate.net

Electrochemical Degradation of Halogenated Organic Pollutants

Electrochemical methods offer a versatile and promising approach for the remediation of water and soil contaminated with halogenated organic pollutants. nih.govresearchgate.net These techniques utilize an electric current to drive oxidation and reduction reactions that can break down persistent compounds into less toxic products. provectusenvironmental.com

Electrochemical degradation can proceed through two main pathways:

Electrochemical Oxidation: This process, also known as anodic oxidation, involves the direct or indirect oxidation of pollutants at the anode surface. In direct oxidation, the pollutant is oxidized by direct electron transfer to the anode. In indirect oxidation, electrogenerated oxidants such as hydroxyl radicals, active chlorine species, or persulfate are produced in the electrochemical cell and subsequently react with the pollutants. provectusenvironmental.com The choice of anode material is critical to the efficiency of the process. nih.gov

Electrochemical Reduction: This pathway, also known as cathodic reduction, is particularly effective for halogenated compounds due to the high electron affinity of the halogen substituents. tandfonline.com The process involves the transfer of electrons from the cathode to the pollutant molecule, leading to the cleavage of the carbon-halogen bond in a process called reductive dehalogenation. tandfonline.comresearchgate.net This can result in the formation of less halogenated and often less toxic compounds, with the release of harmless halide ions. provectusenvironmental.comtandfonline.com Carbon-based materials are often used as cathodes due to their high sorption capacity for halogenated contaminants and good conductivity. tandfonline.com

Electrochemical methods are advantageous due to their ease of operation, modularity, and low chemical input requirements. tandfonline.comnumberanalytics.com

Transport and Transformation in Environmental Matrices (Soil, Water, Air)

The fate of halogenated organic compounds like [(2,3-Dichloropropyl)sulfonyl]benzene in the environment is governed by their transport and transformation within and between different environmental compartments: soil, water, and air.

In Soil: The movement and persistence of these compounds in soil are heavily influenced by sorption processes. airitilibrary.com Halogenated organic compounds tend to adsorb to soil organic matter, which can retard their migration towards groundwater. airitilibrary.comepa.govnih.gov The extent of sorption depends on the organic carbon content of the soil and the chemical properties of the compound. airitilibrary.com Volatilization from the soil surface into the atmosphere is another significant transport pathway, especially for more volatile chlorinated hydrocarbons. nih.gov

In Water: In aquatic systems, halogenated compounds can undergo various transformation processes. Abiotic hydrolysis, the reaction with water, can be a significant degradation pathway for some halogenated aliphatic hydrocarbons, though the reaction rates can vary by many orders of magnitude depending on the molecular structure. epa.govepa.gov As discussed previously, photodegradation can also be a major transformation process in sunlit surface waters. The transport of these compounds in water is governed by advection, dispersion, and partitioning between the water column, sediment, and aquatic organisms.

In Air: Halogenated organic compounds that volatilize into the atmosphere can be transported over long distances. In the atmosphere, they are subject to photodegradation, primarily through reactions with hydroxyl radicals. rsc.org Atmospheric deposition, through both wet (rain and snow) and dry processes, can then transfer these pollutants back to soil and water surfaces, contributing to their widespread distribution in the environment.

Table 3: Key Processes Influencing Environmental Fate

Environmental Matrix Key Transport Processes Key Transformation Processes
Soil Advection, Diffusion, Sorption, Volatilization. airitilibrary.comnih.gov Biodegradation (aerobic and anaerobic). diva-portal.org
Water Advection, Dispersion, Volatilization. Hydrolysis, Photodegradation, Biodegradation. mdpi.comepa.govepa.gov
Air Advection, Dispersion, Deposition. Photodegradation (reaction with •OH). rsc.org

Table of Compound Names Mentioned

Compound Name
This compound
1,2-dichloroethane
Benzene (B151609)
Carbon dioxide
Dichloroethenes (DCEs)
Dichloromethane
Ethene
Ethene
Methane
Perchloroethylene (PCE)
Polychlorinated Biphenyls (PCBs)
Toluene
Trichloroethylene (TCE)

Emerging Research Frontiers and Future Outlook in Halogenated Aryl Sulfone Chemistry

Innovations in Sustainable and Catalyst-Free Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For halogenated aryl sulfones, research is increasingly focused on moving away from traditional catalyzed reactions, which often involve expensive or toxic metal catalysts.

One promising catalyst-free approach for the synthesis of aryl sulfones involves the reaction of arynes with thiosulfonates. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ under mild conditions and react with a variety of nucleophiles. organic-chemistry.org This methodology offers a transition-metal-free pathway to diaryl sulfones and could potentially be adapted for the synthesis of alkyl aryl sulfones like [(2,3-Dichloropropyl)sulfonyl]benzene by using an appropriate alkyl thiosulfonate. The reaction exhibits broad functional group tolerance and can be scaled up to gram-scale production. organic-chemistry.org

Another avenue for sustainable synthesis is the utilization of visible-light-induced reactions. Photocatalyst-free approaches for the formation of C-S bonds are gaining traction. researchgate.net These methods leverage the inherent photoreactivity of substrates to initiate the desired transformations, thereby avoiding the need for external catalysts. While not yet specifically demonstrated for the synthesis of this compound, the development of such catalyst-free photochemical methods represents a significant step towards greener chemical manufacturing.

The table below summarizes some catalyst-free approaches for the synthesis of aryl sulfones, which could be conceptually applied to the synthesis of the target compound.

Synthetic MethodReactantsConditionsAdvantages
Aryne Arylsulfonylation2-(Trimethylsilyl)aryl triflates, ThiosulfonatesCesium fluoride, AcetonitrileTransition-metal-free, Mild conditions, High yields organic-chemistry.org
Visible-Light-Induced C-S Bond FormationAryl Halides, Aryl SulfinatesVisible lightPhotocatalyst-free, Sustainable researchgate.net

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of halogenated aryl sulfones is rich and varied, offering opportunities for the synthesis of complex molecules. The sulfonyl group is a strong electron-withdrawing group and can act as a good leaving group in desulfonylation reactions, making aryl sulfones versatile building blocks in organic synthesis. nih.gov

Recent research has focused on the desulfonylative functionalization of (hetero)arylsulfones through the cleavage of the inert C(sp²)–SO₂ bond. nih.gov This transformation allows for the substitution of the sulfonyl group with other functional groups, providing a powerful tool for molecular diversification. nih.gov For a compound like this compound, this could enable the introduction of various substituents onto the benzene (B151609) ring. The reactivity of the aryl C-SO₂ bond can be influenced by the nature of the substituents on both the aryl ring and the alkyl chain. nih.gov

The presence of the dichloropropyl group introduces additional reactive sites. The chlorine atoms on the propyl chain can potentially undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions. The reactivity of such halogenated alkyl chains attached to an aryl sulfone is an area ripe for exploration, with the potential for novel intramolecular cyclizations or functional group interconversions.

Advancements in Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of novel compounds and materials. In the context of halogenated aryl sulfones, computational methods are being employed to understand and predict their reactivity and to design new functional materials.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. For instance, DFT calculations have been used to study the effect of different halogen atoms on the polymerization of sulfonated poly(arylene ether sulfone) monomers. mdpi.comnih.gov These studies have shown that the type of halogen (e.g., chlorine versus fluorine) can influence the spontaneity of the polymerization reaction. mdpi.comnih.gov Such computational approaches could be applied to this compound to predict its reactivity in various chemical transformations and to guide the design of new synthetic routes.

Computational studies can also be used to design novel bioactive molecules. For example, aryl sulfone scaffolds are being investigated as potential inhibitors for various biological targets. researchgate.net Computational docking and molecular dynamics simulations can be used to predict the binding affinity of these compounds to their target proteins, thereby guiding the design of more potent drugs. nih.gov

The table below illustrates the application of computational methods in the study of related halogenated sulfone systems.

Computational MethodSystem StudiedKey FindingsReference
Density Functional Theory (DFT)Sulfonated poly(arylene ether sulfone) with different halogensChlorine-containing monomers showed improved reaction spontaneity compared to fluorine-containing ones. mdpi.comnih.gov mdpi.comnih.gov
Molecular DockingFluoroalkylated scaffoldsSulfones can be used to create modular building blocks for pharmaceutically relevant compounds. nih.gov nih.gov

Expanded Applications in Functional Materials and Specialty Chemicals

Halogenated aryl sulfones are valuable precursors and components in a variety of functional materials and specialty chemicals. Their inherent properties, such as thermal stability and chemical resistance, make them attractive for high-performance applications.

Poly(arylene ether sulfone)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. mdpi.comnih.gov The incorporation of halogen atoms into the polymer backbone can further enhance these properties, leading to materials with improved flame retardancy and oxidative stability. While the direct application of this compound in polymer synthesis is not documented, its structure suggests potential as a monomer or an additive to impart specific properties to polymers.

In the realm of specialty chemicals, aryl sulfones are recognized as important pharmacophores in medicinal chemistry. researchgate.netgoogle.com The sulfone group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The presence of chlorine atoms in this compound could influence its lipophilicity and metabolic stability, potentially making it an interesting scaffold for the development of new bioactive compounds. The modular nature of sulfone synthesis allows for the creation of diverse libraries of compounds for biological screening. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2,3-Dichloropropyl)sulfonyl]benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : Derived from 1-chloro-3-phenylpropan-2-ol via dichlorination and sulfonation. Key steps include using thionyl chloride (SOCl₂) for chlorination and chlorosulfonic acid (ClSO₃H) for sulfonyl group introduction. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 2.5 equivalents of ClSO₃H) are critical for minimizing byproducts .
  • Route 2 : Direct sulfonation of benzene derivatives using continuous flow reactors (Figure 4, Table 2 in ) to optimize heat transfer and reduce degradation. Yields improve at controlled temperatures (≤40°C) and short residence times (5–10 min) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Purity >95% is achievable with optimized solvent gradients .

Q. How can NMR spectroscopy be optimized for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Use CDCl₃ as solvent for solubility. Assign peaks via coupling patterns (e.g., δ 4.03 ppm for dichloropropyl protons, J = 9.0–3.9 Hz) and DEPT-135 for carbon types .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions. For example, sulfonyl groups show distinct deshielding (δ 125–135 ppm in 13C) .
  • Quantitative Analysis : Integrate diagnostic peaks (e.g., sulfonyl vs. aromatic protons) to assess regiochemical purity .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted ClSO₃H) using dichloromethane/water phases .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–100°C) .
  • Crystallography : Validate purity via SHELXL refinement (R-factor <5%) using single-crystal X-ray data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in the sulfonation of benzene derivatives to form this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Sulfonyl groups direct meta-substitution due to strong electron-withdrawing effects. Computational studies (DFT) show transition-state stabilization at the meta position (ΔG‡ ≈ 15–20 kcal/mol) .
  • Steric Effects : Bulky dichloropropyl groups disfavor ortho substitution. Kinetic studies using Hammett plots (σ⁺ ≈ 0.8) confirm electronic dominance over steric hindrance .

Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C-S bond: ~75 kcal/mol) and thermal stability .
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 200–300°C). Correlate with TGA data (decomposition onset ~250°C) .
  • Docking Studies : Assess interactions with biological targets (e.g., enzyme inhibition) using AutoDock Vina. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Cross-Validation : Compare NMR ( ), IR (C=O stretch: 1750 cm⁻¹), and X-ray data (SHELXL-refined bond lengths: C-S = 1.76–1.79 Å) .
  • Isotopic Labeling : Use deuterated analogs (e.g., D₂O exchange) to confirm proton assignments in complex splitting patterns .
  • Error Analysis : Apply Hamilton R-factors to assess crystallographic data quality (e.g., Rint <5% for reliable refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.